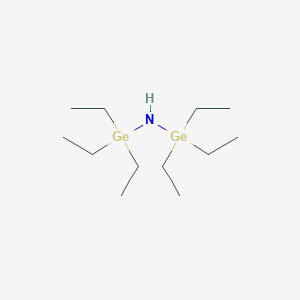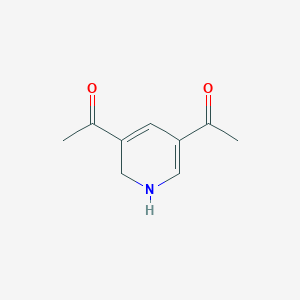
1,1'-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is a compound belonging to the class of dihydropyridines, which are six-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Dihydropyridines are well-known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of β-ketoesters, aldehydes, and ammonia or primary amines. For example, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a two-component Hantzsch cyclization with dodecyl 3-aminobut-2-enoate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can convert dihydropyridines to pyridines.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like pyridine, substituted pyridines, and pyrazine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.
科学的研究の応用
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: Dihydropyridine derivatives are used as calcium channel blockers for treating hypertension and other cardiovascular diseases.
作用機序
The mechanism of action of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly important in the cardiovascular system, where it helps to reduce blood pressure and alleviate cardiac arrhythmias .
類似化合物との比較
1,4-Dihydropyridine: A well-known class of calcium channel blockers, including drugs like nifedipine and amlodipine.
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: Another derivative with similar pharmacological properties.
Uniqueness: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethan-1-one groups at the 3,5-positions of the dihydropyridine ring can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
特性
CAS番号 |
25462-79-7 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
1-(5-acetyl-1,2-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-4,10H,5H2,1-2H3 |
InChIキー |
OZMMIRXDHZUHRS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CNC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
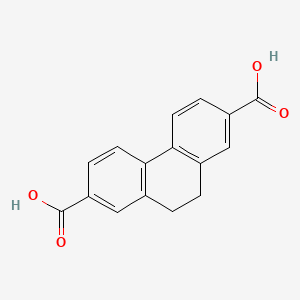
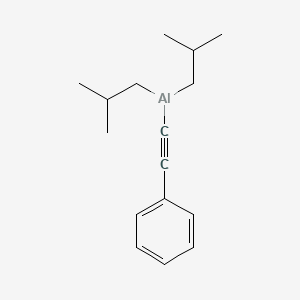
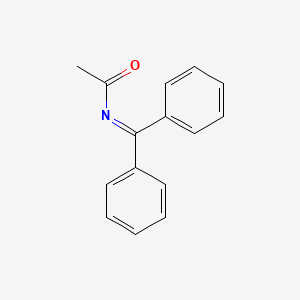
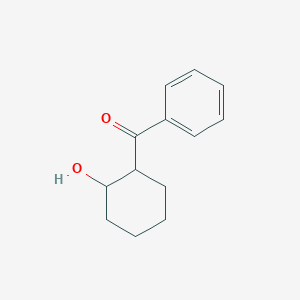
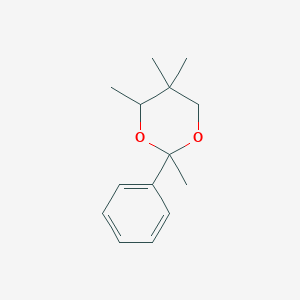
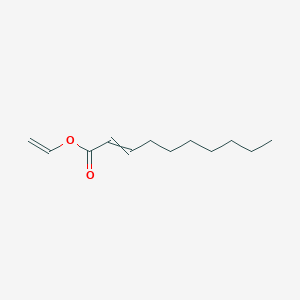
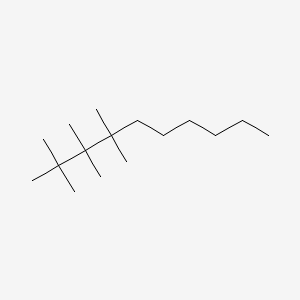
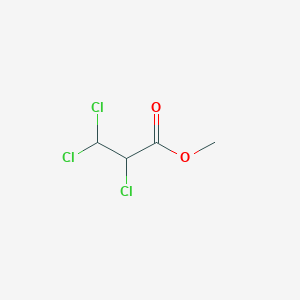
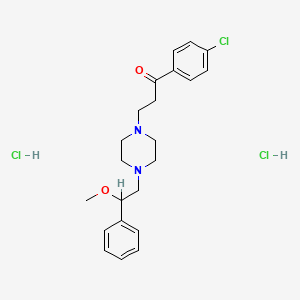
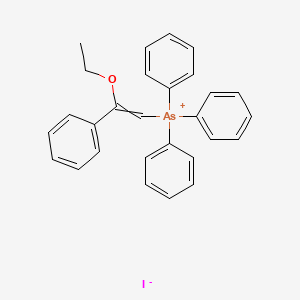
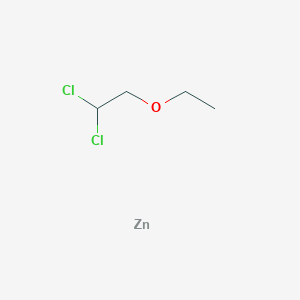
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
